Ethyl 2-(methylamino)acetate

Description

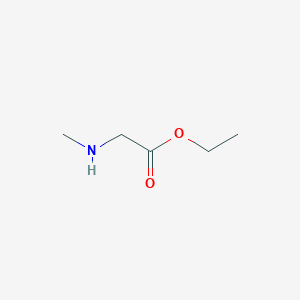

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(methylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(7)4-6-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKSUULMJNNXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157299 | |

| Record name | Glycine, N-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-60-7 | |

| Record name | Glycine, N-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13200-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13200-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(methylamino)acetate: Properties, Structure, and Applications

Abstract

Ethyl 2-(methylamino)acetate, also known as sarcosine ethyl ester, is a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. Its structure, incorporating both a secondary amine and an ethyl ester, provides a valuable scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview of the chemical and physical properties, structural features, synthesis, reactivity, and key applications of Ethyl 2-(methylamino)acetate, with a particular focus on its role as a pivotal building block in medicinal chemistry.

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, the demand for versatile and readily functionalizable building blocks is paramount. Ethyl 2-(methylamino)acetate emerges as a key player in this context, offering two distinct points for chemical modification: a nucleophilic secondary amine and an electrophilic ester carbonyl. This dual reactivity allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of a diverse array of target molecules, from bioactive compounds to functional materials. This guide will delve into the core chemical principles that underpin the utility of Ethyl 2-(methylamino)acetate, providing a technical resource for scientists leveraging this compound in their research and development endeavors.

Chemical Structure and Identification

The fundamental structure of Ethyl 2-(methylamino)acetate consists of a central glycine core, N-methylated at the alpha-amino group, with the carboxylic acid functional group esterified with ethanol.

Molecular Structure:

Caption: 2D Structure of Ethyl 2-(methylamino)acetate.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | Ethyl 2-(methylamino)acetate |

| Synonyms | Sarcosine ethyl ester, Ethyl sarcosinate, N-Methylglycine ethyl ester |

| CAS Number | 13200-60-7 (Free Base)[1][2][3][4] |

| Molecular Formula | C5H11NO2[2][5] |

| Molecular Weight | 117.15 g/mol [2][5] |

It is important to distinguish the free base from its commonly used hydrochloride salt, Ethyl 2-(methylamino)acetate hydrochloride (or Sarcosine ethyl ester hydrochloride), CAS Number: 52605-49-9.[6][7][8] The hydrochloride salt is a white to off-white crystalline solid, which is often preferred for its stability and ease of handling. The free base is typically an oil. The choice between the free base and the hydrochloride salt is often dictated by the specific reaction conditions, particularly the pH and the nature of the reagents involved.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-(methylamino)acetate is essential for its effective use in experimental settings.

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Appearance | Colorless oil | White to off-white crystalline solid[6] |

| Molecular Weight | 117.15 g/mol [2][5] | 153.61 g/mol [6] |

| Melting Point | Not applicable | ~125 °C[6] |

| Boiling Point | Data not readily available | Not applicable |

| Solubility | Soluble in common organic solvents | Soluble in water (0.1 g/mL)[6] |

| pKa (predicted) | 9.88 ± 0.10[5] | Not applicable |

The presence of the amino group imparts a basic character to the molecule, while the ester functionality contributes to its polarity and solubility in organic solvents. The hydrochloride salt, being ionic, exhibits higher water solubility.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of Ethyl 2-(methylamino)acetate.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

-

A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

-

A quartet from the methylene protons of the ethyl group (~4.1 ppm).

-

A singlet for the N-methyl protons (~2.4 ppm).

-

A singlet for the methylene protons adjacent to the nitrogen (~3.2 ppm).

-

A broad singlet for the N-H proton, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton. A predicted spectrum would display signals for the five distinct carbon atoms:

-

The carbonyl carbon of the ester (~172 ppm).

-

The methylene carbon of the ethyl group (~61 ppm).

-

The methylene carbon adjacent to the nitrogen (~54 ppm).

-

The N-methyl carbon (~36 ppm).

-

The methyl carbon of the ethyl group (~14 ppm).

IR Spectroscopy (Infrared Spectroscopy)

The IR spectrum of Ethyl 2-(methylamino)acetate reveals the presence of its key functional groups:

-

A strong absorption band around 1740 cm⁻¹ , characteristic of the C=O stretching vibration of the ester group.

-

A medium to weak absorption band in the region of 3300-3400 cm⁻¹ , corresponding to the N-H stretching vibration of the secondary amine.

-

C-H stretching vibrations of the alkyl groups are observed in the 2850-2980 cm⁻¹ region.

-

C-N stretching vibrations can be found in the fingerprint region, typically around 1100-1200 cm⁻¹ .

Synthesis of Ethyl 2-(methylamino)acetate

The most common and straightforward method for the synthesis of Ethyl 2-(methylamino)acetate is the Fischer esterification of its parent amino acid, sarcosine (N-methylglycine), with ethanol in the presence of an acid catalyst.

Reaction Scheme:

Caption: Fischer esterification of sarcosine.

Experimental Protocol: Fischer Esterification of Sarcosine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sarcosine (1.0 equivalent) and absolute ethanol (5-10 equivalents, serving as both reactant and solvent).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution. Thionyl chloride can also be used, which has the advantage of converting the water formed to HCl and SO2.[6]

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The excess ethanol is removed under reduced pressure.

-

Isolation of the Hydrochloride Salt: If HCl gas or thionyl chloride was used as the catalyst, the product is typically isolated as the hydrochloride salt by precipitation with a non-polar solvent like diethyl ether. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried.

-

Isolation of the Free Base: To obtain the free base, the reaction mixture (after removal of excess ethanol) is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is basic. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the free base as an oil.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Ethyl 2-(methylamino)acetate stems from the orthogonal reactivity of its two functional groups.

Reactions at the Nitrogen Atom:

-

N-Acylation: The secondary amine is readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.

-

N-Alkylation: The nitrogen can be further alkylated using alkyl halides or other electrophilic alkylating agents.[9] This allows for the synthesis of tertiary amines with diverse substitution patterns.

-

Guanidinylation: The amino group can react with guanylating agents to form guanidino derivatives. A notable example is the synthesis of creatine, where the nitrogen atom of sarcosine (or its ester) attacks a guanylating agent like cyanamide.[10]

Reactions at the Ester Group:

-

Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, sarcosine. Basic hydrolysis (saponification) is generally preferred as it is an irreversible process.

-

Transesterification: In the presence of an alcohol and a suitable catalyst, the ethyl group can be exchanged for another alkyl group.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(methylamino)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation: The ester can react with amines to form amides, although this reaction is generally less facile than N-acylation and may require elevated temperatures or catalysis.

Key Application: Synthesis of Creatine and its Derivatives

A prominent application of Ethyl 2-(methylamino)acetate is as a key intermediate in the synthesis of creatine and its derivatives.[11] Creatine is a naturally occurring compound that plays a vital role in cellular energy metabolism, particularly in muscle and brain tissue.[12][13] It is widely used as a dietary supplement to enhance athletic performance.

The synthesis of creatine often involves the reaction of a sarcosine derivative, such as Ethyl 2-(methylamino)acetate, with a guanylating agent like cyanamide.[10] The ester group in Ethyl 2-(methylamino)acetate can improve the solubility of the starting material in organic solvents and can be readily hydrolyzed in a subsequent step to yield the final creatine product.[11]

Synthetic Pathway to Creatine:

Caption: General pathway for creatine synthesis.

Role in Drug Discovery and Medicinal Chemistry

Beyond its use in creatine synthesis, Ethyl 2-(methylamino)acetate serves as a versatile building block in the broader field of medicinal chemistry.[14][15] Its ability to be readily incorporated into larger molecules makes it a valuable starting material for the synthesis of a wide range of biologically active compounds. The N-methylglycine core is a common motif in many natural products and pharmaceuticals.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-(methylamino)acetate and its hydrochloride salt.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.[16][17][18][19][20]

-

Ingestion: May be harmful if swallowed.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 2-(methylamino)acetate is a chemically versatile and synthetically valuable building block. Its bifunctional nature, with both a reactive secondary amine and an ethyl ester, provides a platform for a wide range of chemical transformations. This guide has provided a comprehensive technical overview of its structure, properties, synthesis, reactivity, and applications, with a particular emphasis on its role in the synthesis of creatine and as a building block in medicinal chemistry. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the principles outlined in this guide will facilitate the effective and innovative use of this important synthetic intermediate.

References

-

PubChem. (n.d.). 2-(Methylamino)ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Garbati, P., et al. (2013). A new method to synthesize creatine derivatives. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in CCl4 solution. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid, 2-(dimethylamino)ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Creatine. Retrieved from [Link]

-

Smith, A. L., & Tan, P. (2006). Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 83(11), 1654. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing creatine, creatine monohydrate or guanidinoacetic acid.

-

Ostojic, S. M. (2021). Creatine synthesis in the skeletal muscle: the times they are a-changin'. American Journal of Physiology-Endocrinology and Metabolism, 320(3), E467–E468. Retrieved from [Link]

-

ResearchGate. (n.d.). (Boc)2-Creatine synthesis. Sarcosine ethyl ester reacts with N.... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-[methyl(methylamino)amino]acetate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Solid sodium sarcosine preparation method.

-

ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

-

Ghavre, M., et al. (2016). N-Dealkylation of Amines. Molecules, 21(1), 89. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Saleh, N., et al. (2018). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. Retrieved from [Link]

-

LookChem. (n.d.). Cas no 13200-60-7 (Ethyl 2-(methylamino)acetate). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-[(5-cyano-2-pyridinyl)-methylamino]acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl N-methylaminoacetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

MSU Chemistry. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Retrieved from [Link]

Sources

- 1. Sarcosine Ethyl Ester Hydrochloride | LGC Standards [lgcstandards.com]

- 2. Ethyl 2-(methylamino)acetate - CAS:13200-60-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. kuujia.com [kuujia.com]

- 5. 2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl sarcosinate hydrochloride | 52605-49-9 [chemicalbook.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. Ethyl N-methylaminoacetate hydrochloride | C5H12ClNO2 | CID 171173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]

- 10. ERIC - EJ820307 - Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment, Journal of Chemical Education, 2006-Nov [eric.ed.gov]

- 11. researchgate.net [researchgate.net]

- 12. Creatine - Wikipedia [en.wikipedia.org]

- 13. Creatine synthesis in the skeletal muscle: the times they are a-changin’ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. meridianbioscience.com [meridianbioscience.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. rcilabscan.com [rcilabscan.com]

A Technical Guide to Sarcosine Ethyl Ester: Synthesis, Characterization, and Applications in Drug Development

This guide provides an in-depth technical overview of Ethyl 2-(methylamino)acetate, more commonly known as Sarcosine Ethyl Ester. It is intended for researchers, medicinal chemists, and drug development professionals who utilize amino acid derivatives as versatile building blocks in organic synthesis. We will explore the compound's fundamental properties, detailed synthetic protocols, characterization data, and its critical applications, particularly as a precursor in pharmaceutical and peptide synthesis.

Introduction: The Significance of an N-Methylated Glycine Building Block

Sarcosine ethyl ester is the ethyl ester derivative of sarcosine (N-methylglycine), a naturally occurring amino acid intermediate found in the metabolic pathways of choline and glycine.[1] While structurally similar to glycine ethyl ester, the presence of a methyl group on the nitrogen atom confers distinct properties that make it a valuable and unique tool in synthetic chemistry.

The N-methylation has several profound effects that are leveraged in drug design and peptide chemistry:

-

Increased Lipophilicity : The methyl group enhances the compound's lipophilicity, which can improve a peptide's ability to cross cell membranes.[2]

-

Enhanced Metabolic Stability : Peptides incorporating N-methylated amino acids often exhibit greater resistance to enzymatic degradation by peptidases.[3]

-

Conformational Constraint : The N-methyl group restricts the rotation around the N-Cα bond, influencing the peptide backbone's conformation and often favoring specific secondary structures.

-

Modulated Reactivity : As a secondary amine, its nucleophilicity and reactivity in acylation reactions differ significantly from primary amines, a critical consideration in multi-step syntheses.[4]

This guide will provide the foundational knowledge required to effectively synthesize, characterize, and strategically employ sarcosine ethyl ester in complex synthetic workflows.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's identity and physical properties is paramount for its successful application and for ensuring reproducible experimental outcomes.

Synonyms and Identifiers

The compound is known by several names, which can be a source of confusion. The most common synonyms and their associated identifiers are consolidated below.

| Identifier Type | Value |

| Common Name | Sarcosine ethyl ester |

| IUPAC Name | Ethyl 2-(methylamino)acetate |

| Synonyms | Ethyl N-methylglycinate, N-Methylglycine ethyl ester, H-Sar-OEt |

| CAS Number (Free Base) | 13200-60-7 |

| CAS Number (HCl Salt) | 52605-49-9[2] |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol [5] |

| InChIKey | NIDZUMSLERGAON-UHFFFAOYSA-N (for HCl salt)[6] |

Note: The compound is most commonly supplied and used as its hydrochloride (HCl) salt to improve stability and handling.

Physicochemical Data

The physical properties of sarcosine ethyl ester hydrochloride are summarized in the table below. These data are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 121-127 °C | [8] |

| Solubility | Soluble in water (0.1 g/mL), soluble in alcohol | [7] |

| pKa (Sarcosine) | 2.36 (carboxyl), 11.64 (amino) | [1] |

| Sensitivity | Hygroscopic | [7] |

Note: The pKa values are for the parent amino acid, sarcosine. The esterification of the carboxylic acid means only the basicity of the secondary amine is relevant for the ester.

Synthesis of Sarcosine Ethyl Ester Hydrochloride

The most prevalent laboratory-scale synthesis of sarcosine ethyl ester is the Fischer esterification of sarcosine with ethanol, catalyzed by a strong acid. Thionyl chloride (SOCl₂) is a particularly effective reagent as it serves as both the acid catalyst (by reacting with ethanol to generate HCl in situ) and a dehydrating agent, driving the equilibrium towards the product.

Reaction Mechanism: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several equilibrium steps, underscoring the importance of using excess alcohol and removing water to achieve a high yield.

Caption: Mechanism of the acid-catalyzed Fischer esterification of sarcosine.

Step-by-Step Laboratory Protocol

This protocol details the synthesis of sarcosine ethyl ester hydrochloride from sarcosine and ethanol using thionyl chloride. This method reliably produces high yields of the desired product.

Materials:

-

Sarcosine (1.0 eq)

-

Anhydrous Ethanol (EtOH, ~10-12 mL per gram of sarcosine)

-

Thionyl Chloride (SOCl₂, ~4.0 eq)

-

Diethyl Ether (for washing)

-

Round-bottom flask, reflux condenser, ice-water bath, magnetic stirrer, rotary evaporator.

Procedure:

-

Reaction Setup: Suspend sarcosine (e.g., 20.0 g, 224 mmol) in anhydrous ethanol (250 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the suspension in an ice-water bath to approximately -10 °C. This is crucial to control the exothermic reaction between thionyl chloride and ethanol.

-

Reagent Addition: Add thionyl chloride (e.g., 65 mL, 900 mmol) dropwise to the stirred suspension. Maintain the internal temperature below 0 °C during the addition. The thionyl chloride reacts with ethanol to generate HCl gas and sulfur dioxide, which provides the acidic environment for the esterification.

-

Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to 55 °C under a reflux condenser. Continue heating overnight, or until the solution becomes clear, indicating the consumption of the solid sarcosine starting material.[8]

-

Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol and residual thionyl chloride by distillation under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid residue is the crude sarcosine ethyl ester hydrochloride. Wash the solid with cold diethyl ether (e.g., 3 x 50 mL) to remove any non-polar impurities.

-

Drying: Dry the white powder under vacuum to afford the final product. A typical yield for this procedure is approximately 97%.[8] The product is often of sufficient purity for use in subsequent steps without further purification.

Caption: Experimental workflow for the synthesis of sarcosine ethyl ester HCl.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected spectral data for sarcosine ethyl ester hydrochloride.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule. The spectrum of the hydrochloride salt shows a downfield shift of the protons adjacent to the protonated amine.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.64 (br. s, 2H, -N⁺H₂-), 4.24 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃), 3.84 (t, 2H, -N⁺H₂-CH₂-CO-), 2.80 (t, 3H, -CH₃-N⁺H₂-), 1.28 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃).[8]

The broad singlet at 9.64 ppm is characteristic of the ammonium protons. The quartet and triplet for the ethyl group are clearly defined, as are the triplets for the N-methyl and methylene groups, which appear as triplets due to coupling with the ammonium protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon framework of the molecule.

-

¹³C NMR (Predicted, 100 MHz, D₂O) δ (ppm): 171.1 (C=O), 62.5 (-O-CH₂-), 50.9 (-N-CH₂-), 34.8 (-N-CH₃), 13.5 (-CH₃).

Prediction based on standard chemical shift values and spectral data of similar compounds.[9]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions for the key functional groups.

-

IR (ATR) ν (cm⁻¹): 2970-2440 (broad, N⁺-H stretch), 1742 (strong, C=O ester stretch), 1229 (strong, C-O stretch).[8]

The very broad and strong absorption in the 2400-3000 cm⁻¹ region is indicative of the ammonium salt. The sharp, strong peak around 1740 cm⁻¹ is a classic indicator of the ester carbonyl group.[10]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) for the free base (m/z = 117) may be observed. Key fragmentation patterns arise from cleavages alpha to the nitrogen and carbonyl group.

-

Expected Fragments (m/z):

-

117 [M]⁺: Molecular ion of the free base.

-

88 [M - C₂H₅]⁺: Loss of the ethyl radical.

-

72 [M - OCH₂CH₃]⁺: Loss of the ethoxy radical (α-cleavage).

-

44 [CH₂=N⁺HCH₃] : A common and often stable fragment from α-cleavage next to the nitrogen.

-

Applications in Research and Drug Development

Sarcosine ethyl ester is not merely a simple amino acid derivative; it is a strategic building block for introducing the N-methylglycine motif into larger, more complex molecules with therapeutic potential.

Precursor for Creatine Synthesis

One of the most significant industrial applications of sarcosine and its derivatives is in the synthesis of creatine, a widely used dietary supplement for enhancing athletic performance. The synthesis involves the reaction of a sarcosine salt with cyanamide.[11][12]

Caption: Synthesis of creatine from a sarcosine precursor and cyanamide.

This reaction highlights the nucleophilic character of the secondary amine of sarcosine, which attacks the electrophilic carbon of cyanamide.

Building Block in Peptide Synthesis

The incorporation of N-methylated amino acids like sarcosine into peptides is a key strategy for developing peptide-based drugs with improved pharmacokinetic properties.[3] However, the secondary amine of sarcosine presents a synthetic challenge due to steric hindrance, which reduces its reactivity compared to primary amines.

Causality Behind Experimental Choices:

-

Reduced Nucleophilicity: The secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered than a primary amine.

-

Ineffective Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often inefficient for coupling an amino acid onto an N-methylated residue.[3]

-

Optimized Reagents: More potent coupling reagents are required to overcome this hurdle. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) are frequently employed to achieve high coupling yields.[3]

Illustrative SPPS Protocol for N-Methylated Residues:

-

Resin Swelling: Swell the solid-phase resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine using a solution of 20% piperidine in DMF.

-

Activation: In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (4 eq.) with a coupling agent like HATU (3.9 eq.) and a base such as diisopropylethylamine (DIEA) (8 eq.) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. The increased equivalents and potent activator are necessary to drive the sterically hindered coupling to completion.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring: Monitor the completion of the coupling reaction. The standard ninhydrin test will not work for the secondary amine of sarcosine; a chloranil or bromophenol blue test is required.[3]

-

Repeat the deprotection-coupling cycle for the subsequent amino acids in the sequence.

Precursor for Heterocyclic Pharmaceuticals

Sarcosine ethyl ester serves as a versatile precursor for the synthesis of various heterocyclic scaffolds of medicinal interest. Its bifunctional nature (amine and ester) allows it to be incorporated into ring systems. For example, it is a known starting material in the synthesis of certain benzodiazepine derivatives, a class of psychoactive drugs.[13][14] It has also been used in the synthesis of complex research molecules like 2-nitroimidazole derivatives, which are investigated as bioreductive clinical candidates.[15] The N-methyl group is often retained in the final structure, where it can play a key role in modulating the molecule's binding affinity to its biological target.

Conclusion

Sarcosine ethyl ester is a foundational building block for advanced organic synthesis, offering more than just a protected form of N-methylglycine. Its unique combination of steric and electronic properties, imparted by the N-methyl group, provides medicinal chemists with a powerful tool to enhance the metabolic stability and conformational profile of peptides and other bioactive molecules. A thorough understanding of its synthesis, reactivity, and characterization, as detailed in this guide, is essential for its effective and strategic deployment in the development of next-generation therapeutics.

References

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

-

Greener Chemistry. (n.d.). A greener synthesis of creatine. Beyond Benign. [Link]

-

Abha Biotechnology. (2023, July 31). How Creatine is Made? Complete Step-by-step Creatine Manufacturing Process. [Link]

- Google Patents. (n.d.).

-

University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. [Link]

-

California State University, Bakersfield. (n.d.). Fischer Esterification Procedure. [Link]

-

PubChem. (n.d.). 2-(Methylamino)ethyl acetate. National Center for Biotechnology Information. [Link]

-

Florida State University. (n.d.). Fischer Esterification. [Link]

-

Royal Society of Chemistry. (2015). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

Certified Chemistry. (n.d.). Sarcosine ethyl ester hydrochloride, 97%, for peptide synthesis, Certified® 5g. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

- Google Patents. (n.d.). CN102584612A - Synthesis method of sarcosine.

-

Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]

-

Chemistry LibreTexts. (2022, September 30). 12.7: Interpreting Infrared Spectra. [Link]

-

Wikipedia. (n.d.). Sarcosine. [Link]

-

National Center for Biotechnology Information. (2007, November 15). Selective acylation of primary amines in peptides and proteins. [Link]

-

VTechWorks. (2005, November 30). Design and Synthesis of Novel Benzodiazepines. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

-

University of Groningen. (n.d.). Selective acylation of primary amines in peptides and proteins. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

University of Central Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

National Center for Biotechnology Information. (2002, August 1). Role of secondary structure in the asymmetric acylation reaction catalyzed by peptides based on chiral C alpha-tetrasubstituted alpha-amino acids. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Biological Activities of Some Benzodiazepine Derivatives. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

SpectraBase. (n.d.). DL-N-METHIONYLGLYCINE, ETHYL ESTER. [Link]

-

Chemistry LibreTexts. (2022, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

-

NIST. (n.d.). Glycine, ethyl ester, hydrochloride. NIST Chemistry WebBook. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

YouTube. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. [Link]

-

PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. [Link]

-

APPLIED ELECTROMAGNETICS LABORATORY. (2014, May 29). Analysis of ethyl and methyl centralite vibrational spectra for mapping organic gunshot residues. [Link]

Sources

- 1. Sarcosine - Wikipedia [en.wikipedia.org]

- 2. ganapalifescience.com [ganapalifescience.com]

- 3. peptide.com [peptide.com]

- 4. byjus.com [byjus.com]

- 5. reddit.com [reddit.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Ethyl sarcosinate hydrochloride | 52605-49-9 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ethyl N-methylaminoacetate hydrochloride | C5H12ClNO2 | CID 171173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proline derivatives | lookchem [lookchem.com]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. jocpr.com [jocpr.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide on the Core Reactivity of Ethyl 2-(methylamino)acetate in Organic Synthesis

Abstract

Ethyl 2-(methylamino)acetate, also known as sarcosine ethyl ester, is a versatile and economically significant building block in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester moiety, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the fundamental reactivity of ethyl 2-(methylamino)acetate, with a focus on its application in the synthesis of high-value molecules for the pharmaceutical and life sciences industries. We will delve into the core principles and practical execution of its key reactions, including N-acylation, N-alkylation, and cyclization to form important heterocyclic scaffolds such as piperazinones and benzodiazepines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of Ethyl 2-(methylamino)acetate

Ethyl 2-(methylamino)acetate is a derivative of the naturally occurring amino acid sarcosine.[1] Its strategic importance in organic synthesis stems from the orthogonal reactivity of its two functional groups. The secondary amine is a potent nucleophile, readily participating in reactions with a variety of electrophiles. Conversely, the ethyl ester provides a handle for cyclization, amidation, or other transformations. This unique combination makes it a favored starting material for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry where nitrogen-containing heterocycles are prevalent.[2][3]

Table 1: Physicochemical Properties of Ethyl 2-(methylamino)acetate

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | PubChem |

| Molecular Weight | 117.15 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 160-162 °C | |

| Solubility | Soluble in most organic solvents | |

| CAS Number | 52605-49-9 (for hydrochloride salt) |

Core Reactivity: A Nucleophilic Nitrogen and an Electrophilic Carbonyl

The reactivity of ethyl 2-(methylamino)acetate is dominated by the interplay between its nucleophilic secondary amine and the electrophilic carbonyl of the ester group. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by a wide range of electrophiles, forming the basis for N-acylation and N-alkylation reactions. The ester group, while less reactive than an acid chloride or anhydride, can undergo intramolecular reactions, particularly after modification of the amine, to form cyclic structures.

Caption: Core reactivity pathways of Ethyl 2-(methylamino)acetate.

N-Acylation: Formation of N-Acyl Sarcosine Ethyl Esters

N-acylation of the secondary amine of ethyl 2-(methylamino)acetate is a fundamental transformation that introduces an amide functionality. This reaction is typically achieved using highly reactive acylating agents such as acid chlorides or acid anhydrides. The resulting N-acyl sarcosine ethyl esters are valuable intermediates, particularly in peptide synthesis and as precursors for various heterocyclic systems.[4]

Mechanism of N-Acylation with Acid Chlorides

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.[5][6]

Caption: Synthetic route to 1,4-benzodiazepine-2-ones.

This sequence provides a versatile route to a wide range of substituted 1,4-benzodiazepin-2-ones by varying the substituents on both the sarcosine ester and the benzoyl chloride. [7]

Multicomponent Reactions: The Ugi Reaction

Ethyl 2-(methylamino)acetate can also participate in multicomponent reactions (MCRs), such as the Ugi reaction. The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative in a single pot. [8]When sarcosine ethyl ester is used as the amine component, it leads to the formation of complex peptide-like structures. This one-pot nature makes the Ugi reaction a powerful tool for generating diverse compound libraries for drug discovery. [9][10]

Conclusion: A Versatile Workhorse in Organic Synthesis

Ethyl 2-(methylamino)acetate has established itself as an indispensable building block in organic synthesis. Its predictable and versatile reactivity allows for the efficient construction of a wide array of valuable molecules. The core reactions of N-acylation and N-alkylation provide a foundation for further transformations, most notably intramolecular cyclizations to generate medicinally relevant heterocyclic scaffolds like piperazinones and benzodiazepines. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the strategic application of ethyl 2-(methylamino)acetate is poised to play an even more significant role in the future of synthetic chemistry.

References

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

-

PrepChem. (n.d.). Synthesis of N-acetyl-sarcosine. Retrieved from [Link]

- Google Patents. (1996). EP0719248A1 - Synthesis of sarcosinate surfactants.

- Google Patents. (1964). US3121717A - Preparation of diketopiperazines.

-

ResearchGate. (n.d.). Fig. 1 (Boc) 2 -Creatine synthesis. Sarcosine ethyl ester reacts with N.... Retrieved from [Link]

-

Movassaghi, M., & Ahmad, O. K. (2020). Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization. The Journal of Organic Chemistry, 85(6), 4072–4086. [Link]

-

Patel, A., & Mehta, A. G. (2010). Synthesis of novel heterocyclic compounds and their biological evaluation. Semantic Scholar. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). o-Nitroaniline derivatives. Part 12. The reaction of N-(2,4-dinitrophenyl)-sarcosine ethyl ester with bases: some novel redox processes revealed by X-ray crystallography. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. 10, 44. [Link]

-

Kim, J., & Ellman, J. A. (2007). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 18(2), 375-378. [Link]

-

Basso, A., Banfi, L., Riva, R., & Guanti, G. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry, 11(6), 798. [Link]

- Google Patents. (2018). RU2657243C2 - Method for producing sarcosinates of fatty acids.

-

Molecules. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. 25(9), 2014. [Link]

-

National Center for Biotechnology Information. (2015). Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. PLoS One, 10(10), e0139983. [Link]

-

Scite.ai. (2000). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. Journal of Combinatorial Chemistry, 2(2), 125-135. [Link]

-

Baran Lab. (2018). Diketopiperazines. Retrieved from [Link]

-

Journal of Organic Chemistry. (2015). Synthesis of 1,4-Benzodiazepin-2-ones from Isatins. 80(11), 7372-7384. [Link]

-

National Center for Biotechnology Information. (2017). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 5, 55. [Link]

-

PubMed. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Current Organic Chemistry, 25(16), 1938-1956. [Link]

-

National Center for Biotechnology Information. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(1), 225. [Link]

-

National Center for Biotechnology Information. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters, 14(22), 5764-5767. [Link]

-

Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. Retrieved from [Link]

-

ResearchGate. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

-

Chemical Communications. (2020). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. 56(78), 11627-11630. [Link]

-

Arkat USA. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

YouTube. (2019). synthesis of esters from acid chlorides. Retrieved from [Link]

-

ACS Publications. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 23(24), 9479-9484. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. orgsyn.org [orgsyn.org]

- 3. scite.ai [scite.ai]

- 4. Construction of Novel Spiroisoxazolines via Intramolecular Cyclization/Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Ugi Reaction [organic-chemistry.org]

- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 10. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-(methylamino)acetate" as a glycine derivative for research

An In-Depth Technical Guide to Ethyl 2-(methylamino)acetate (Sarcosine Ethyl Ester) as a Glycine Derivative for Advanced Research

Executive Summary

Ethyl 2-(methylamino)acetate, commonly known in scientific literature as sarcosine ethyl ester, is a pivotal glycine derivative that serves as a versatile building block in synthetic organic chemistry and drug development. Its structural simplicity, combining a secondary amine, an ester functional group, and a flexible ethyl chain, makes it an ideal starting material for constructing more complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis and characterization protocols, and core applications. We will explore its critical role in solution-phase peptide synthesis and as a precursor for developing novel therapeutic agents, particularly in neuroscience. The methodologies described herein are designed to be self-validating, emphasizing causality and reproducibility to ensure the highest standards of scientific integrity.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research. The properties of Ethyl 2-(methylamino)acetate and its commonly used hydrochloride salt are summarized below. The hydrochloride salt is often preferred for its enhanced stability and solubility in aqueous media.[1][2]

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Synonyms | Ethyl sarcosinate, N-methylglycine ethyl ester | Sarcosine ethyl ester HCl | [2][3][4] |

| CAS Number | 26921-43-7 | 52605-49-9 | [4][5][6] |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₂ClNO₂ | [2][7] |

| Molecular Weight | 117.15 g/mol | 153.61 g/mol | [2][7] |

| Appearance | Colorless oil (typical) | White to off-white crystalline solid | [1][8] |

| Melting Point | Not widely reported | 122-123 °C | [2] |

| Solubility | Soluble in many organic solvents | Soluble in water (0.1 g/mL) | [1][2] |

| pKa (Predicted) | 9.88 ± 0.10 | Not applicable | [5] |

Synthesis and Characterization

The reliable synthesis of high-purity starting materials is a prerequisite for reproducible research. The most common and efficient method for preparing Ethyl 2-(methylamino)acetate is the direct esterification of sarcosine, typically yielding the hydrochloride salt.

Synthesis Pathway Overview

The synthesis involves the Fischer esterification of sarcosine using ethanol as both the reagent and solvent, with thionyl chloride acting as an effective esterification agent. The workflow is designed to control the reaction's exothermic nature and drive it to completion for a high yield.

Caption: Synthesis Workflow for Ethyl 2-(methylamino)acetate HCl.

Detailed Synthesis Protocol (Hydrochloride Salt)

This protocol is adapted from established procedures and provides a reliable method for producing high-purity Ethyl 2-(methylamino)acetate hydrochloride.[1]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve sarcosine (1.0 eq) in absolute ethanol (approx. 10 mL per gram of sarcosine).

-

Cooling: Place the flask in an ice-salt or acetone/dry ice bath and cool the stirring solution to approximately -10 °C. Causality: This step is critical to control the highly exothermic reaction that occurs upon the addition of thionyl chloride, preventing the formation of undesirable byproducts.

-

Reagent Addition: Add thionyl chloride (4.0 eq) dropwise to the cooled solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to a gentle reflux at approximately 55°C overnight. Causality: Heating drives the equilibrium of the Fischer esterification towards the product side, ensuring a high conversion rate.

-

Product Isolation: Cool the reaction mixture to room temperature. Remove the ethanol and any excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid residue is triturated with cold diethyl ether (3 x 50 mL) and filtered. Causality: This washing step removes soluble organic impurities, leaving behind the pure hydrochloride salt product. The resulting white powder is then dried under vacuum to yield the final product.

Purification and Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The proton NMR spectrum should show characteristic peaks for the ethyl group (triplet and quartet), the N-methyl group (singlet), and the α-methylene group (singlet).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the compound, which should ideally be ≥98% for most research applications.[9]

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound, providing definitive evidence of its identity.

Core Applications in Scientific Research

Ethyl 2-(methylamino)acetate is not an end-product itself but rather a versatile intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with potential biological activity.

Role as a Building Block in Peptide Synthesis

As a derivative of the amino acid glycine, the compound is an excellent building block in solution-phase peptide synthesis.[1] The secondary amine provides a nucleophilic site for peptide bond formation, while the ester group serves as a protected carboxylic acid that can be later hydrolyzed if needed. This makes it a valuable tool for creating peptidomimetics and other modified peptides.

Sources

- 1. Ethyl sarcosinate hydrochloride | 52605-49-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Ethyl 2-(methylamino)acetate - CAS:13200-60-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 肌氨酸乙酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. 26921-43-7|2-(Methylamino)ethyl acetate|BLD Pharm [bldpharm.com]

- 7. 2-(Methylamino)ethyl acetate | C5H11NO2 | CID 11528378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 2-(Methylamino)ethyl methoxyacetate [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

A Researcher's Comprehensive Guide to the Sourcing and Quality Control of Ethyl 2-(methylamino)acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Building Block

Ethyl 2-(methylamino)acetate, also known as sarcosine ethyl ester, is a versatile amino acid derivative that serves as a critical building block in modern organic synthesis and drug discovery.[1] Its structural simplicity, combining a secondary amine, an ester, and a flexible ethyl backbone, makes it an attractive starting material for the synthesis of a wide array of more complex molecules, including peptide nucleic acids, creatine derivatives, and other bioactive compounds.[2] For researchers and drug development professionals, the reliable procurement of high-quality Ethyl 2-(methylamino)acetate is a foundational step that can significantly impact the success of a research program. This guide provides an in-depth analysis of the commercial availability of Ethyl 2-(methylamino)acetate, outlines a robust framework for supplier qualification, and details the necessary quality control measures to ensure the integrity of this pivotal research chemical.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-(methylamino)acetate is essential for its proper handling, storage, and application in synthesis. It is most commonly available as a hydrochloride salt, which is a white to off-white crystalline solid, enhancing its stability and ease of handling compared to the free base.[3][4]

| Property | Value | Source |

| Chemical Name | Ethyl 2-(methylamino)acetate | Multiple Sources |

| Synonyms | Sarcosine ethyl ester, Ethyl N-methylglycinate, N-Methylglycine ethyl ester | [1][5] |

| CAS Number (Free Base) | 13200-60-7 | [6] |

| CAS Number (HCl Salt) | 52605-49-9 | [4][5] |

| Molecular Formula (HCl Salt) | C5H12ClNO2 | [4] |

| Molecular Weight (HCl Salt) | 153.61 g/mol | [4] |

| Appearance (HCl Salt) | White to off-white crystalline solid | [3][4] |

| Purity (Typical) | ≥97%, ≥98% (HPLC), 99% | [4][7] |

| Solubility (HCl Salt) | Soluble in water and alcohol | [3][8] |

| Storage Conditions | Store in a cool, dry, well-ventilated area, often under inert gas. Some suppliers recommend storage at -20°C. | [6] |

Commercial Availability and Supplier Landscape

Ethyl 2-(methylamino)acetate is readily available from a variety of chemical suppliers, catering to different scales of research and development, from laboratory-scale synthesis to bulk manufacturing. The choice of supplier is a critical decision that should be based on a comprehensive evaluation of their product quality, documentation, and reliability.

Major Supplier Categories:

-

Global Chemical Catalogs: Large, multinational suppliers such as Sigma-Aldrich (Merck), Thermo Scientific (Alfa Aesar), and TCI Chemicals offer a wide range of research chemicals, including Ethyl 2-(methylamino)acetate, typically in smaller, pre-packaged quantities suitable for academic and early-stage industrial research.[9][10][11] These suppliers generally provide extensive online documentation, including safety data sheets (SDS) and certificates of analysis (CoA) for specific lots.

-

Specialized Chemical Manufacturers and Distributors: Companies like BLDpharm, Oakwood Chemical, and Sunway Pharm focus on the production and distribution of a broad portfolio of chemical intermediates.[1][6][12] They often offer a wider range of purities and can accommodate larger, semi-bulk orders. These suppliers are frequently ISO certified, indicating a commitment to quality management systems.[7]

-

Custom Synthesis and Bulk Manufacturing Partners: For large-scale drug development and commercial production, researchers would typically partner with contract manufacturing organizations (CMOs) or specialized chemical manufacturers who can produce Ethyl 2-(methylamino)acetate to specific, user-defined specifications under Good Manufacturing Practices (GMP).

Key Considerations for Supplier Selection:

-

Purity and Grade: Suppliers typically offer various purity grades, such as >97%, >98%, or >99%. The required purity will depend on the sensitivity of the intended application. For example, early-stage discovery may tolerate a lower purity, while later-stage development and GMP synthesis will demand the highest possible purity with a well-characterized impurity profile.

-

Form of the Compound: Ethyl 2-(methylamino)acetate is most commonly supplied as the hydrochloride salt for improved stability. The free base is also available but may be less stable and require more stringent storage conditions.

-

Available Quantities: Suppliers offer a range of quantities, from milligrams to kilograms. It is advisable to order the smallest quantity necessary for the planned experiments to minimize waste and storage issues.

-

Documentation and Traceability: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with each batch, detailing the purity, identity, and methods of analysis. A Safety Data Sheet (SDS) is also mandatory for safe handling.

-

Lead Times and Availability: For time-sensitive research, it is crucial to confirm the stock availability and estimated delivery times before placing an order.

The Critical Role of Quality Control in Research and Drug Development

The quality of starting materials is a cornerstone of reproducible scientific research and is a regulatory requirement in the pharmaceutical industry.[13][14] The use of impure or misidentified Ethyl 2-(methylamino)acetate can lead to failed experiments, the generation of erroneous data, and significant delays in research timelines. In a drug development context, impurities in starting materials can lead to the formation of unwanted side products, potentially toxic impurities in the final active pharmaceutical ingredient (API), and regulatory hurdles.

A Framework for Ensuring Quality: From Procurement to Use

The following workflow illustrates a robust process for the procurement and quality control of Ethyl 2-(methylamino)acetate, ensuring its suitability for research and development purposes. This process is grounded in the principles of Good Manufacturing Practices (GMP) and is designed to be a self-validating system.[8][14]

Caption: A typical workflow for the procurement and quality control of a critical research chemical like Ethyl 2-(methylamino)acetate.

Experimental Protocols for Quality Verification

While a supplier's Certificate of Analysis provides valuable information, independent verification of critical parameters is often warranted, especially in later-stage research and development. Here are some common analytical techniques used to assess the quality of Ethyl 2-(methylamino)acetate:

-

Identity Verification (NMR Spectroscopy):

-

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule. The ¹H NMR spectrum of Ethyl 2-(methylamino)acetate should show characteristic peaks corresponding to the ethyl ester and N-methyl groups.

-

Sample Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire a ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns for the known structure.

-

-

-

Purity Assessment (HPLC):

-

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture.[13] A reversed-phase HPLC method can be used to determine the purity of Ethyl 2-(methylamino)acetate and to detect any related impurities.

-

Sample Protocol:

-

Prepare a standard solution of the sample in a suitable mobile phase (e.g., a mixture of water and acetonitrile with a small amount of a modifying agent like trifluoroacetic acid).

-

Inject the solution onto a C18 reversed-phase HPLC column.

-

Elute the components using a gradient or isocratic mobile phase.

-

Detect the eluting compounds using a UV detector (e.g., at 210 nm).

-

Calculate the purity based on the relative peak areas. Suppliers often use HPLC to determine purity, with specifications typically at or above 98%.[4]

-

-

-

Mass Spectrometry (MS):

-

Principle: Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the compound.

-

Sample Protocol:

-

Introduce a dilute solution of the sample into the mass spectrometer, often coupled to an HPLC system (LC-MS).

-

Ionize the sample using a suitable technique (e.g., electrospray ionization - ESI).

-

Analyze the resulting ions to determine their mass-to-charge ratio.

-

Confirm that the observed molecular ion peak corresponds to the expected molecular weight of Ethyl 2-(methylamino)acetate.

-

-

Applications in Drug Discovery and Development

Ethyl 2-(methylamino)acetate is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from its ability to introduce a protected or readily functionalized amino acid moiety into a larger molecular scaffold.

-

Peptide Synthesis: As a derivative of the N-methylated amino acid sarcosine, it is used in peptide synthesis.[9] N-methylated amino acids are of interest in medicinal chemistry as they can impart increased metabolic stability and improved cell permeability to peptides.

-

Synthesis of Creatine Derivatives: Research has shown its use in the synthesis of creatine derivatives.[2] Creatine plays a crucial role in cellular energy metabolism, and its derivatives are being investigated for a range of therapeutic applications.

-

Precursor to Bioactive Molecules: Ethyl 2-(methylamino)acetate serves as a precursor in the synthesis of various pharmaceuticals.[4] For instance, it has been utilized in the development of compounds targeting neurological disorders and has been investigated for its potential role in enhancing cognitive function.[4][8]

-

Prostate Cancer Research: Sarcosine, the parent amino acid, has been identified as a potential marker for prostate cancer progression, leading to increased research into its derivatives, including Ethyl 2-(methylamino)acetate, as intermediates in the synthesis of related compounds for further study.[5]

Conclusion: A Foundation for Scientific Integrity

The commercial availability of Ethyl 2-(methylamino)acetate from a range of suppliers provides researchers with ready access to this important chemical building block. However, the onus is on the scientist to ensure the quality and integrity of the materials used in their experiments. By implementing a robust supplier qualification process, conducting appropriate analytical verification, and maintaining thorough documentation, researchers can build a foundation of trustworthiness and scientific integrity into their work. This diligent approach not only enhances the reproducibility of experimental results but also accelerates the path of drug discovery and development, ultimately contributing to advancements in human health.

References

-

GMP Standards for Raw Material Procurement in Pharmaceutical Manufacturing. (2025, January 13). GMP Training. [Link]

-

52605-49-9 | Sarcosine Ethyl Ester Hydrochloride. (n.d.). Ganapa Life Science. [Link]

-

(Boc) 2 -Creatine synthesis. Sarcosine ethyl ester reacts with N... (n.d.). ResearchGate. [Link]

-

The Importance of Quality Control In Pharmaceutical Manufacturing. (2025, August 6). ReAgent Chemicals. [Link]

-

Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals. (n.d.). Lab Manager. [Link]

-

What are the GMP Requirements for Supplier Qualification?. (2020, March 4). ECA Academy. [Link]

-

Sarcosine ethyl ester hydrochloride, 98+%. (n.d.). Thermo Scientific Alfa Aesar. [Link]

-

Good Manufacturing Practice (GMP) in the Pharmaceutical Industry: An In-Depth Guide. (n.d.). IntuitionLabs. [Link]

-

GMP Compliance in the Pharmaceutical Industry: A Procurement Guide. (2023, November 13). oboloo. [Link]

-

Supplier Qualification: Definition, Process, and Guidelines. (2025, April 30). SimplerQMS. [Link]

-

Supplier Qualification: Definition, Process, Steps and Guidelines. (2025, June 19). QCADVISOR. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Alex Sidorenko. [Link]

-

Create a Flowchart using Graphviz Dot. (2022, July 11). Prashant Mhatre - Medium. [Link]

-

4-Bromo-1-indanone CAS 15115-60-3 Suppliers, Manufacturers. (n.d.). Autech Industry Co.,Ltd.. [Link]

-

Ethyl 2-(methylamino)acetate hydrochloride. (n.d.). Oakwood Chemical. [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. scribd.com [scribd.com]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. medium.com [medium.com]

- 5. Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]

- 6. The Ultimate Supplier Approval Checklist for Chemical Procurement Teams [elchemy.com]

- 7. GMP Compliance in the Pharmaceutical Industry: A Procurement Guide - oboloo [oboloo.com]

- 8. What are the GMP Requirements for Supplier Qualification? - ECA Academy [gmp-compliance.org]

- 9. Sarcosine ethyl ester hydrochloride, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 10. medium.com [medium.com]

- 11. researchgate.net [researchgate.net]

- 12. simplerqms.com [simplerqms.com]

- 13. intuitionlabs.ai [intuitionlabs.ai]

- 14. GMP Standards for Raw Material Procurement in Pharmaceutical Manufacturing – Pharma GMP [pharmagmp.in]

A Technical Guide to the Properties and Applications of Ethyl 2-(methylamino)acetate Hydrochloride

Abstract

Ethyl 2-(methylamino)acetate hydrochloride, also known by its common synonym Sarcosine ethyl ester hydrochloride, is a versatile amino acid derivative that serves as a crucial building block in modern chemical and pharmaceutical research. Its hydrochloride salt form confers favorable stability, solubility, and handling characteristics, making it an indispensable intermediate. This technical guide provides an in-depth analysis of its physicochemical properties, synthesis, analytical characterization, and key applications. It is designed for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to support laboratory and manufacturing workflows.

Introduction

Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative found in various biological tissues. While not one of the proteinogenic amino acids, it plays a role in metabolism and has been investigated as a biomarker for certain diseases.[1] The modification of sarcosine into its ethyl ester hydrochloride salt unlocks a broader range of applications, particularly in synthetic organic chemistry and pharmaceutical development.

The primary advantage of Ethyl 2-(methylamino)acetate hydrochloride lies in its bifunctional nature: a secondary amine that can be further functionalized and an ethyl ester that can be hydrolyzed or used as a stable protecting group for the carboxylic acid. The hydrochloride salt form enhances its crystallinity, improves stability for long-term storage, and increases its solubility in polar solvents, which is highly advantageous for reaction chemistry and formulation.[2]

This guide will explore the compound's core properties, provide validated protocols for its analysis, and discuss its significant role as a precursor in the synthesis of bioactive molecules, including those with potential neuroprotective and cognitive-enhancing effects.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Ethyl 2-(methylamino)acetate hydrochloride is fundamental to its effective use in research and manufacturing.

Chemical Structure and Nomenclature

-

IUPAC Name: ethyl 2-(methylamino)acetate hydrochloride

-

Synonyms: Sarcosine ethyl ester hydrochloride, Ethyl sarcosinate hydrochloride, N-Methylglycine ethyl ester hydrochloride[1][4]

Summary of Physical Properties

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or solid | [1][4][5] |

| Melting Point | 121-128 °C | [5] |

| Solubility | Soluble in water (approx. 0.1 g/mL) and other polar solvents like ethanol | [1][2] |

| Stability | Stable under normal temperatures and pressures. Hygroscopic; sensitive to moisture. | [5][8][9] |

| Storage | Store at room temperature in a dry, dark, and tightly sealed container. | [1][9] |

Synthesis and Manufacturing Rationale

The synthesis of Ethyl 2-(methylamino)acetate hydrochloride is typically achieved through a classic Fischer esterification reaction, a robust and scalable method.

Common Synthetic Pathway: Fischer Esterification

The most common and industrially viable synthesis involves reacting sarcosine (N-methylglycine) with absolute ethanol in the presence of a strong acid catalyst.[10]

-

Reaction: Sarcosine is suspended in an excess of absolute ethanol.

-

Catalysis: Anhydrous hydrogen chloride (HCl) gas is bubbled through the mixture, or a reagent like thionyl chloride (SOCl₂) is added dropwise.[1] The acid serves two critical functions: it protonates the carbonyl oxygen of sarcosine to activate it for nucleophilic attack by ethanol, and it protonates the secondary amine, preventing it from engaging in side reactions.

-

Salt Formation: The use of HCl as the catalyst conveniently results in the direct formation of the desired hydrochloride salt upon completion of the esterification.

-

Work-up and Purification: The reaction mixture is typically refluxed until completion.[10] The excess ethanol and catalyst are then removed under reduced pressure. The resulting crude solid is washed with a non-polar solvent like diethyl ether to remove impurities and then dried under vacuum, yielding the final product in high purity.[1][10]

Causality Insight: The choice of the hydrochloride salt is deliberate. The free-base form, ethyl 2-(methylamino)acetate, is a liquid that is more susceptible to degradation and difficult to purify via crystallization. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easy to handle, weigh, and store, ensuring consistency and reliability in subsequent synthetic steps.[2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of a typical laboratory-scale synthesis.

Caption: General workflow for the synthesis of Ethyl 2-(methylamino)acetate HCl.

Analytical Characterization and Quality Control

A multi-technique approach is required to ensure the identity, purity, and quality of Ethyl 2-(methylamino)acetate hydrochloride. Each method provides orthogonal data, creating a self-validating system for quality control.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: NMR is the most definitive technique for structural confirmation.

-

¹H NMR: The proton NMR spectrum provides unambiguous evidence of the structure. Key expected signals (in CDCl₃) include a broad singlet for the two N-H protons (~9.6 ppm), a quartet for the ethyl ester's -OCH₂- group (~4.2 ppm), a singlet for the α-CH₂ protons (~3.8 ppm), a singlet for the N-CH₃ group (~2.8 ppm), and a triplet for the ethyl ester's -CH₃ group (~1.3 ppm).[1] The integration of these peaks must correspond to a 2:2:2:3:3 proton ratio.

-

¹³C NMR: The carbon spectrum confirms the carbon framework, with expected peaks for the ester carbonyl (~166 ppm), the -OCH₂- carbon (~63 ppm), the α-CH₂ carbon (~49 ppm), the N-CH₃ carbon (~33 ppm), and the ethyl -CH₃ carbon (~14 ppm).[1]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.